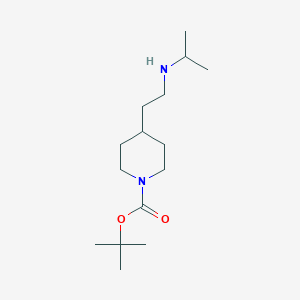
3-Biphenylacetic acid, 5-butoxy-4'-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Biphenylacetic acid, 5-butoxy-4’-chloro- is an organic compound with the molecular formula C18H19ClO3 and a molar mass of 318.79 g/mol This compound is characterized by the presence of a biphenyl core, an acetic acid moiety, a butoxy group, and a chloro substituent
Métodos De Preparación
The synthesis of 3-biphenylacetic acid, 5-butoxy-4’-chloro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: A nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Biphenylacetic acid, 5-butoxy-4’-chloro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield biphenyl derivatives with reduced functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Biphenylacetic acid, 5-butoxy-4’-chloro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activities and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-biphenylacetic acid, 5-butoxy-4’-chloro- exerts its effects involves interactions with molecular targets and pathways. The biphenyl core and functional groups may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-Biphenylacetic acid, 5-butoxy-4’-chloro- can be compared with other similar compounds, such as:
3-Biphenylacetic acid, 4’-chloro-: Lacks the butoxy group, which may affect its chemical properties and applications.
3-Biphenylacetic acid, 5-butoxy-:
3-Biphenylacetic acid, 4’-methoxy-: Contains a methoxy group instead of a butoxy group, resulting in different chemical behavior.
The uniqueness of 3-biphenylacetic acid, 5-butoxy-4’-chloro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61888-62-8 |
|---|---|
Fórmula molecular |
C18H19ClO3 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
2-[3-butoxy-5-(4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H19ClO3/c1-2-3-8-22-17-10-13(11-18(20)21)9-15(12-17)14-4-6-16(19)7-5-14/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,20,21) |
Clave InChI |
CGHZWNKMFFEFGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)

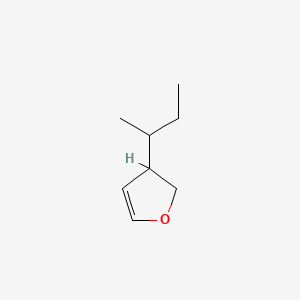
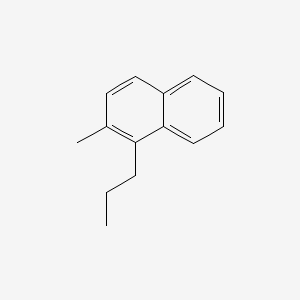
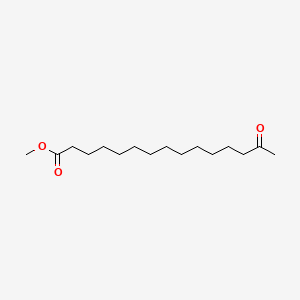

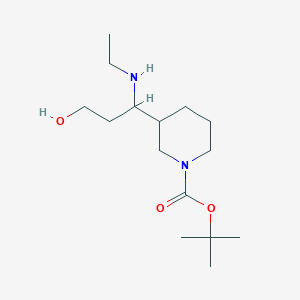


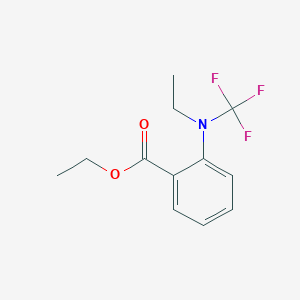
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
